(2-Chloro-4-(trifluoromethyl)phenyl)methanamine
Description
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative characterized by a benzene ring with a chlorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). The methanamine (-CH₂NH₂) group is attached to the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₇ClF₃N, with a molecular weight of ~209.5 g/mol (calculated).
Synthesis: The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings (e.g., using Pd catalysts and boronic esters) or nucleophilic substitutions, as inferred from related methodologies in and .
Applications: It serves as a precursor for bioactive molecules, including valine derivatives () and benzamide-based compounds (), which are explored for antimicrobial and pesticidal activities .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDBUOMHSEMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624945 | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-20-9 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-4-(trifluoromethyl)phenyl)methanamine | |
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Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-4-(trifluoromethyl)benzaldehyde is the common starting material.
- Intermediates such as 2-chloro-4-(trifluoromethyl)benzyl alcohol are formed by reduction.
- Amination converts the alcohol to the target benzylamine.
Reduction of Aldehyde to Alcohol
- Sodium borohydride (NaBH4) is typically employed as a mild reducing agent.
- The reaction is carried out in protic solvents like methanol or ethanol under controlled temperature (0–25 °C).
- This step yields the corresponding benzyl alcohol with high selectivity.
Amination of Benzyl Alcohol
- The benzyl alcohol is converted to the amine via nucleophilic substitution.
- Common methods include:
- Reaction with ammonia or ammonium salts under elevated temperature and pressure.
- Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonia.
- Alternative methods involve the use of amination reagents such as azides or amine donors under transition metal catalysis.
Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid to form the hydrochloride salt.
- This improves the compound’s stability, crystallinity, and ease of purification.
- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity product.
Industrial Scale Synthesis
Industrial processes emphasize continuous flow reactors and catalytic hydrogenation for efficiency and reproducibility:
| Step | Conditions | Notes |
|---|---|---|
| Reduction | Pd/C catalyst, H2 gas, solvent | Continuous flow for scale-up |
| Amination | Ammonia gas or solution, elevated temperature | Automated reagent addition for control |
| Salt Formation | HCl addition, crystallization | Purification and isolation |
This approach ensures consistent quality and yield, with typical purity above 97%.
Alternative Synthetic Routes and Research Findings
Isomerization and Carbamic Fluoride Intermediates
- A patented method describes the isomerization of N-(trifluoromethyl)-anthraniloyl fluoride to 2-(trifluoromethyl)phenyl carbamic fluoride, which can be further converted to the amine.
- This method involves reaction conditions ranging from -10 °C to 150 °C, optionally using Lewis acid catalysts like antimony pentachloride.
- The process can be conducted neat or in solvents such as methylene chloride.
One-Pot Synthesis Using Perfluoroalkanesulfinates
- Recent research demonstrates a one-pot synthesis of trifluoromethyl amines using trifluoromethanesulfinate salts, triphenylphosphine, and silver fluoride in acetonitrile.
- Reaction conditions are mild (30–80 °C), with reaction times from 2 to 8 hours.
- Yields range from 46% to 87% depending on reagent ratios and temperature.
- This method offers a streamlined approach to trifluoromethyl amines but may require adaptation for chloro-substituted analogs.
Summary Table of Preparation Methods
Research Notes and Considerations
- The choice of method depends on scale, availability of starting materials, and desired purity.
- Catalytic hydrogenation offers clean conversion but requires handling of hydrogen gas and catalysts.
- The isomerization and carbamic fluoride route is more specialized and may be suited for complex derivatives.
- One-pot methods are promising for rapid synthesis but may need optimization for chloro-substituted benzylamines.
- Purification typically involves crystallization or chromatography to achieve >97% purity.
Scientific Research Applications
Chemistry
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex organic molecules. The compound's reactivity can lead to various derivatives useful in different chemical reactions, such as oxidation and substitution reactions.
Biology
The compound has been investigated for its biological activity, particularly its interactions with biological systems. Studies have shown that compounds with similar structures exhibit potential as:
- Antimycobacterial Agents : Research indicates that derivatives of this compound may possess activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to specific enzymes or receptors, making it a candidate for drug development targeting various diseases.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a precursor in drug synthesis or as an active pharmaceutical ingredient (API) itself. Its structural characteristics suggest potential applications in developing treatments for conditions involving metabolic pathways influenced by enzyme interactions.
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of analogs of this compound demonstrated promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the amine group could enhance efficacy while maintaining low cytotoxicity levels .
Case Study 2: Pharmacokinetic Studies
Another research effort involved pharmacokinetic studies on derivatives of this compound to assess their bioavailability and metabolic stability. Results indicated that certain derivatives exhibited favorable pharmacokinetic profiles, suggesting their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs differ in substituents on the benzene ring, influencing electronic properties, steric bulk, and biological interactions. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, CF₃, OCF₃) : These groups reduce electron density on the aromatic ring, enhancing stability against oxidation and directing electrophilic substitutions to specific positions .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity increase metabolic stability and bioavailability compared to chlorine .
- Methanamine vs. Acetamide : The primary amine (-NH₂) in methanamine offers higher reactivity for conjugation, while acetamide derivatives reduce toxicity and improve solubility .
Research Findings
- Synthetic Efficiency : Palladium-catalyzed couplings () yield higher purity for methanamine derivatives compared to traditional amidation routes .
- Biological Activity : Valine-conjugated analogs () show improved target binding in enzyme inhibition assays, suggesting utility in drug design .
- Toxicity: Limited toxicological data exist for methanamine derivatives, but acetamide analogs exhibit lower acute toxicity () .
Biological Activity
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these functional groups allows for unique interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing various signaling pathways within cells.
- Cellular Interaction : Enhanced lipophilicity from the trifluoromethyl group aids in penetrating cell membranes, allowing the compound to reach intracellular targets effectively.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique advantages:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-(Trifluoromethyl)phenyl)methanamine | Lacks chloro group | Moderate activity |
| 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | Contains isocyanate group | Limited biological activity |
| 4-(Trifluoromethyl)benzylamine | Lacks chloro group | Lower efficacy |
The unique combination of the chloro and trifluoromethyl groups in this compound enhances its overall biological activity compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of related compounds.
- Anti-inflammatory Activity : In vitro assays showed that this compound reduced pro-inflammatory cytokine production in macrophages, supporting its potential as an anti-inflammatory agent.
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target enzymes involved in inflammation and bacterial metabolism, providing insights into its mode of action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step halogenation and amination. A representative approach (adapted from brominated analogs) includes:
- Step 1 : Chlorination of 4-(trifluoromethyl)benzene derivatives using Cl2 or SO2Cl2 under anhydrous conditions.
- Step 2 : Introduction of the methanamine group via reductive amination (e.g., using NaBH4 or catalytic hydrogenation).
Critical factors include temperature control (e.g., 0–5°C for halogenation to avoid side products) and solvent choice (e.g., methyl tert-butyl ether for phase separation ). Yields range from 40–70%, depending on purity of intermediates.
Q. How can researchers purify this compound to ≥98% purity for biological assays?
- Methodological Answer :
- Distillation : Vacuum distillation (bp ~242–245°C, similar to structurally related amines ).
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4 v/v) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter. Monitor purity via HPLC or GC-MS .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include δ ~3.8 ppm (CH2NH2) and δ ~125–135 ppm (CF3 and aromatic carbons).
- FT-IR : Peaks at ~3350 cm<sup>−1</sup> (N–H stretch) and ~1120 cm<sup>−1</sup> (C–F stretch).
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 225.5) and exact mass analysis (calc. 225.0461 for C8H7ClF3N) .
Advanced Research Questions
Q. How can the trifluoromethyl group in this compound be leveraged to enhance binding affinity in antimicrobial drug design?
- Methodological Answer :
- Rational Design : The CF3 group increases lipophilicity and electron-withdrawing effects, improving membrane penetration and target binding.
- Docking Studies : Use AutoDock Vina to model interactions with microbial enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Compare binding scores with non-fluorinated analogs.
- Experimental Validation : Test against Candida albicans and Escherichia coli using MIC assays. CF3-containing analogs show 4–8× lower MIC values than non-fluorinated derivatives .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Case Example : If NMR shows unexpected splitting, consider:
- Tautomerism : Use variable-temperature NMR to detect equilibrium states.
- Impurity Analysis : Cross-validate with LC-MS to rule out byproducts.
- Computational Modeling : Compare experimental <sup>19</sup>F NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
Q. How does this compound interact with environmental matrices, and what are its ecotoxicological implications?
- Methodological Answer :
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) or hydrolysis (pH 3–9) to identify breakdown products (e.g., chlorinated phenols).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202). EC50 values for related fluvalinate derivatives are ~0.1–1 µg/L, indicating high aquatic toxicity .
Q. What synthetic modifications improve metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Deuterium Labeling : Replace NH2 with ND2 to slow oxidative metabolism.
- Prodrug Approach : Convert the amine to a tert-butoxycarbonyl (Boc) group for enhanced plasma stability.
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life improvements (e.g., Boc derivatives show 2–3× longer t1/2 vs. parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
